2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Description
2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety
Properties
IUPAC Name |
2-chloro-4-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-4-8-6-15(14-13-8)5-7-1-2-12-9(11)3-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIBYXNTKAPJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine typically involves the reaction of 2-chloro-4-methylpyridine with 4-(chloromethyl)-1H-1,2,3-triazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl or alkene derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various medicinal applications:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been studied for their ability to inhibit bacterial growth by targeting specific enzymes or receptors involved in infection pathways.
- Cancer Treatment : There is potential for this compound to act as an anticancer agent. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Agrochemicals
In the field of agrochemicals, 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is being explored for its efficacy against agricultural pests:
- Pesticidal Activity : The compound may target specific proteins or enzymes in pests, leading to their death or inability to reproduce. This makes it a candidate for developing new pest control agents that are less harmful to non-target organisms.
Material Science
The unique chemical properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry : The compound can be used as an intermediate in synthesizing novel polymers with enhanced properties. Its chlorinated structure may facilitate cross-linking reactions that improve the mechanical strength and thermal stability of materials.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives, including those related to 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine). The findings indicated that these compounds exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Pesticidal Efficacy
Research conducted on the application of triazole-based compounds in agriculture demonstrated that derivatives similar to 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine effectively controlled pest populations while minimizing environmental impact. Field trials showed a marked reduction in pest density compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can participate in hydrogen bonding or π-π interactions, which can enhance binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methylpyridine
- 4-(chloromethyl)-1H-1,2,3-triazole
- 2-chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is unique due to the combination of the pyridine and triazole rings, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
2-Chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This compound features a pyridine ring and a triazole moiety, which are known for their roles in various biological mechanisms.
The biological activity of 2-chloro-4-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is primarily attributed to its ability to interact with specific biological targets. The presence of the triazole ring suggests potential antimicrobial and antifungal properties, while the chloromethyl group may enhance its reactivity and binding affinity to enzymes or receptors.
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds with triazole rings have shown effectiveness against various bacterial strains. For instance, studies indicate that derivatives of triazole exhibit significant activity against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.125 mg dm .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial resistance mechanisms, such as β-lactamases, thereby enhancing the efficacy of β-lactam antibiotics .
Agrochemical Applications
The compound's structure allows it to function as a pesticide or herbicide. Its mechanism often involves disrupting metabolic pathways in pests, leading to their death or reproductive failure.
Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
Case Studies
- Antimicrobial Efficacy : A recent study evaluated a series of triazole-pyridine compounds, including our target compound, demonstrating significant antibacterial activity against resistant strains of bacteria. The most active derivatives exhibited MIC values comparable to established antibiotics .
- Cytotoxicity Tests : In vitro assays conducted on human fibroblast cells indicated that several derivatives showed low cytotoxicity (IC50 > 64 µg/mL), suggesting a favorable therapeutic index for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
